This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed specifications and safety information. The chemical classification includes being part of the benzamide derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of 4-(Trimethylsilyl)benzamide typically involves the reaction of 4-aminobenzamide with trimethylsilyl chloride in the presence of a base. This method allows for the introduction of the trimethylsilyl group, enhancing the compound's stability and solubility in organic solvents.
Technical Details:
The molecular formula for 4-(Trimethylsilyl)benzamide is , with a molecular weight of approximately 195.29 g/mol. The structural representation includes:
Structural Representation:
C[Si](C)(C)C(=O)Nc1ccc(C)cc1
UZQDUXAJFTWMDT-UHFFFAOYSA-N
4-(Trimethylsilyl)benzamide can undergo various chemical reactions typical of amides, including:
Technical Details:
The mechanism by which 4-(Trimethylsilyl)benzamide functions in biological systems or chemical reactions generally involves:
4-(Trimethylsilyl)benzamide has several applications in scientific research:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8